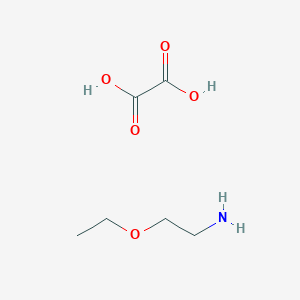
(2-Ethoxyethyl)amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxyethyl)amine oxalate: is an organic compound that is commonly used in various chemical and industrial applications. It is a derivative of 2-ethoxyethylamine, which is known for its use as a solvent and intermediate in organic synthesis. The compound is characterized by its ability to form stable salts with oxalic acid, making it useful in various chemical reactions and processes .
準備方法
Synthetic Routes and Reaction Conditions: (2-Ethoxyethyl)amine oxalate can be synthesized through the reaction of 2-ethoxyethylamine with oxalic acid. The reaction typically involves mixing equimolar amounts of 2-ethoxyethylamine and oxalic acid in a suitable solvent, such as ethanol or water. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a crystalline solid .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then isolated through filtration and recrystallization techniques .
化学反応の分析
Types of Reactions: (2-Ethoxyethyl)amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amine derivatives with lower oxidation states.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted ethoxy derivatives.
科学的研究の応用
Chemistry: (2-Ethoxyethyl)amine oxalate is used as a reagent in organic synthesis, particularly in the formation of amine derivatives and other nitrogen-containing compounds .
Biology: The compound has applications in biochemical research, where it is used to study enzyme interactions and protein modifications .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: The compound is used in the production of dyes, adhesives, and coatings. It also serves as a stabilizer in various chemical formulations .
作用機序
The mechanism by which (2-ethoxyethyl)amine oxalate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy group allows for specific binding interactions, while the amine group can participate in hydrogen bonding and other electrostatic interactions. These interactions facilitate the compound’s role in catalysis, stabilization, and modification of biological molecules .
類似化合物との比較
2-Ethoxyethylamine: The parent compound, used as a solvent and intermediate in organic synthesis.
Ethanolamine: A related compound with similar applications in chemistry and industry.
Diethanolamine: Another related compound used in the production of surfactants and other industrial chemicals.
Uniqueness: (2-Ethoxyethyl)amine oxalate is unique due to its ability to form stable salts with oxalic acid, enhancing its utility in various chemical processes. Its specific functional groups also allow for diverse chemical reactions and applications, making it a versatile compound in both research and industry .
特性
IUPAC Name |
2-ethoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.C2H2O4/c1-2-6-4-3-5;3-1(4)2(5)6/h2-5H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXIDZFHVWMLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














